Pifithrin-
Overview
Description
Pifithrin-mu, also known as 2-phenylethynesulfonamide, is a small molecule inhibitor that targets heat shock protein 70 and tumor protein p53. It has been extensively studied for its antitumor and neuroprotective properties. This compoundmu is known to inhibit the binding of tumor protein p53 to mitochondria, thereby reducing its affinity to antiapoptotic proteins such as Bcl-xL and Bcl-2 .
Mechanism of Action
Target of Action
Pifithrin-mu primarily targets the Heat Shock Protein 70 (HSP70) family . HSP70 proteins are molecular chaperones that play a crucial role in protein homeostasis, helping to fold and unfold proteins, and preventing the aggregation of proteins under stress conditions .
Mode of Action
This compoundmu acts as an inhibitor of HSP70 . It prevents the binding of HSP70 to other proteins, thereby disrupting the normal functioning of the HSP70 chaperone system . This disruption leads to the accumulation of misfolded proteins in cells, which can trigger cell death .
Biochemical Pathways
The inhibition of HSP70 by this compoundmu affects several biochemical pathways. It impairs the two major protein degradation systems in cells: the autophagy-lysosome system and the proteasome pathway . This leads to the accumulation of misfolded proteins, which can induce apoptosis .
Pharmacokinetics
It is known that this compoundmu can effectively inhibit the viability of cancer cells at low micromolar concentrations .
Result of Action
The primary result of this compoundmu’s action is the induction of apoptosis, or programmed cell death . By inhibiting HSP70 and disrupting protein homeostasis, this compoundmu causes the accumulation of misfolded proteins, leading to cellular stress and ultimately triggering apoptosis .
Action Environment
The efficacy and stability of this compoundmu can be influenced by various environmental factors. For instance, it has been shown that this compoundmu can enhance the antitumor effects of hyperthermia against human prostate cancer cells . .
Biochemical Analysis
Biochemical Properties
Pifithrin-mu plays a crucial role in biochemical reactions by interacting with several key biomolecules. It inhibits the binding of p53 to mitochondria, thereby reducing its affinity for anti-apoptotic proteins such as Bcl-xL and Bcl-2 . Additionally, this compoundmu inhibits HSP70, a chaperone protein involved in protein folding and protection against stress . These interactions lead to the suppression of p53-dependent apoptosis and modulation of cellular stress responses.
Cellular Effects
This compoundmu has profound effects on various cell types and cellular processes. It induces the formation of stress granules, which are cytoplasmic protein-RNA condensates that assemble in response to cellular stress . This compound also affects cell signaling pathways by reducing the activation of 5′-AMP-activated protein kinase (AMPK) and activating the pro-survival protein kinase Akt . Long-term treatment with this compoundmu can lead to a marked loss of cell viability . In cancer cells, this compoundmu enhances the antitumor effects of hyperthermia by inhibiting HSP70 and inducing cell death .
Molecular Mechanism
The molecular mechanism of this compoundmu involves its inhibition of p53 and HSP70. By preventing p53 from binding to mitochondria, this compoundmu reduces mitochondrial dysfunction and apoptosis induced by cellular stressors such as cisplatin . This compound also inhibits the interaction between p53 and apoptosis-inducing factor (AIF), thereby preventing p53-mediated apoptosis . Additionally, this compoundmu binds to both p53 and Bcl-xL, further modulating apoptotic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compoundmu change over time. This compound has been shown to induce stress granule formation in a time-dependent manner, with the properties of these granules determined by the duration of treatment . This compoundmu also exhibits stability and degradation characteristics that influence its long-term effects on cellular function. For example, it selectively kills cancer cells via a caspase-independent mechanism involving increased protein aggregation and impairment of the autophagy-lysosomal system .
Dosage Effects in Animal Models
The effects of this compoundmu vary with different dosages in animal models. In a mouse model of chemotherapy-induced peripheral neuropathy, this compoundmu demonstrated neuroprotective effects by preventing mitochondrial p53 accumulation and subsequent mitochondrial dysfunction . In prostate cancer models, the combination of this compoundmu with hyperthermia significantly inhibited tumor growth, with the compound showing enhanced efficacy at suboptimal doses . High doses of this compoundmu may lead to toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compoundmu is involved in several metabolic pathways, primarily through its interaction with HSP70 and p53. By inhibiting HSP70, this compoundmu affects protein homeostasis and stress responses . This compound also influences metabolic flux and metabolite levels by modulating the activity of key enzymes and signaling pathways. For instance, this compoundmu reduces the activation of AMPK, a central regulator of cellular energy homeostasis .
Transport and Distribution
Within cells and tissues, this compoundmu is transported and distributed through interactions with various transporters and binding proteins. It binds to p53 and Bcl-xL, preventing their interaction with other biomolecules and modulating their localization . This compoundmu’s distribution within cells is influenced by its ability to inhibit HSP70, which plays a role in protein transport and localization .
Subcellular Localization
This compoundmu’s subcellular localization is primarily determined by its interactions with p53 and HSP70. By preventing p53 from binding to mitochondria, this compoundmu influences mitochondrial function and apoptosis . Additionally, this compound induces the formation of stress granules in the cytoplasm, affecting cellular stress responses and signaling pathways . The subcellular localization of this compoundmu is crucial for its activity and function, as it determines the specific cellular processes and pathways that are modulated by this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pifithrin-mu involves a multi-step process. One of the improved synthetic routes includes the following steps :
Starting Material: The synthesis begins with the preparation of 2-phenylethynesulfonamide.
Reaction Conditions: The reaction involves the use of specific reagents and catalysts under controlled temperature and pressure conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Industrial Production Methods: Industrial production of this compoundmu follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and yield. The production is carried out in compliance with regulatory standards to ensure safety and efficacy .
Chemical Reactions Analysis
Types of Reactions: Pifithrin-mu undergoes various chemical reactions, including:
Oxidation: this compoundmu can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also undergo reduction reactions to yield reduced forms.
Substitution: this compoundmu can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce sulfonamide derivatives .
Scientific Research Applications
Pifithrin-mu has a wide range of scientific research applications, including :
Chemistry: It is used as a tool compound to study the inhibition of heat shock protein 70 and tumor protein p53.
Biology: this compoundmu is employed in cell biology studies to investigate its effects on cell cycle arrest, apoptosis, and cell migration.
Medicine: It has potential therapeutic applications in cancer treatment due to its ability to inhibit tumor protein p53 and heat shock protein 70.
Industry: this compoundmu is used in the development of new drugs and therapeutic agents targeting heat shock protein 70 and tumor protein p53.
Comparison with Similar Compounds
Pifithrin-alpha: Another inhibitor of tumor protein p53, but with different molecular targets and pathways.
This compoundbeta: Similar to this compoundalpha, it also inhibits tumor protein p53 but has distinct chemical properties.
Uniqueness of this compoundMu: this compoundmu is unique due to its dual inhibition of both tumor protein p53 and heat shock protein 70.
Properties
IUPAC Name |
2-phenylethynesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2S/c9-12(10,11)7-6-8-4-2-1-3-5-8/h1-5H,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZUZYEMRHCMVTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CS(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40316450 | |
Record name | 2-Phenylethynesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40316450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64984-31-2 | |
Record name | 2-Phenylethynesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64984-31-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 303580 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064984312 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 64984-31-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=303580 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Phenylethynesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40316450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethynesulfonamide, 2-phenyl- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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